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Compound of Interest

Compound Name: 4-(4-Ethynylphenyl)morpholine

Cat. No.: B2420382

An In-depth Technical Guide to 4-(4-Ethynylphenyl)morpholine: Properties, Synthesis, and
Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-ethynylphenyl)morpholine, a
versatile building block of significant interest to researchers in medicinal chemistry and
materials science. We will delve into its core chemical properties, established synthesis
protocols, characteristic reactivity, and its burgeoning applications in drug discovery and
beyond. This document is designed to serve as a practical resource for scientists, offering both
foundational knowledge and actionable experimental insights.

Core Molecular Profile and Physicochemical
Properties

4-(4-Ethynylphenyl)morpholine is a bifunctional organic compound featuring a terminal
alkyne group and a morpholine moiety attached to a central phenyl ring. This unique
combination of functional groups makes it a highly valuable synthon for constructing more
complex molecular architectures.

The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, often incorporated
into drug candidates to improve their pharmacokinetic profiles, such as agueous solubility and
metabolic stability.[1][2][3] The terminal alkyne serves as a versatile chemical handle, enabling
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a wide range of transformations, most notably carbon-carbon bond-forming reactions like the
Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").

Chemical Identifiers and Basic Properties

A summary of the key identifiers and physical properties for 4-(4-ethynylphenyl)morpholine is
presented below. This data is essential for substance identification, procurement, and safe

handling.
Property Value Source
IUPAC Name 4-(4-ethynylphenyl)morpholine [4]
CAS Number 41876-72-6
Molecular Formula C12H13NO [4]
Molecular Weight 187.24 g/mol [4]
Appearance Solid
Purity Typically >295%
Storage Sealed in dry, 2-8°C

Computed Physicochemical Data

Computational models provide valuable predictions for a molecule's behavior in biological and
chemical systems. The following table lists key computed properties that are particularly
relevant for drug development professionals.
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Property Value Source
Topological Polar Surface Area

polod 12.5 A2 [4]
(TPSA)
LogP (Octanol-Water Partition

o 1.57 [4]

Coefficient)
Hydrogen Bond Acceptor

ydrog p 5 4]
Count
Hydrogen Bond Donor Count 0 [4]
Rotatable Bond Count 2 [4]
Exact Mass 187.099714 g/mol [4]

Synthesis and Reaction Chemistry

The synthesis of 4-(4-ethynylphenyl)morpholine is most efficiently achieved through
palladium-catalyzed cross-coupling chemistry. Its subsequent reactivity is dominated by the
transformations of its two primary functional groups.

Recommended Synthesis: Sonogashira Coupling

The Sonogashira coupling is the premier method for forming carbon-carbon bonds between
terminal alkynes and aryl halides.[5][6] This reaction provides a direct and high-yielding
pathway to 4-(4-ethynylphenyl)morpholine from commercially available starting materials.
The most common route involves coupling an aryl halide, such as 4-(4-
bromophenyl)morpholine, with a source of acetylene.

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper(l)
co-catalysts.[5][6] The palladium cycle involves the oxidative addition of the aryl halide to a
Pd(0) species, while the copper cycle facilitates the formation of a copper(l) acetylide
intermediate, which then participates in transmetalation with the palladium complex.[6][7]
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Caption: General workflow for the synthesis of 4-(4-ethynylphenyl)morpholine.

Detailed Experimental Protocol

Causality: This protocol utilizes 4-(4-bromophenyl)morpholine as the aryl halide due to its
commercial availability and appropriate reactivity.[8] Trimethylsilylacetylene is used as the
alkyne source; the bulky TMS group prevents self-coupling (Glaser coupling), a common side
reaction with terminal alkynes, and is easily removed in a subsequent step.[7] A
palladium/copper co-catalyst system is employed for optimal reaction efficiency under mild
conditions.[9]

» Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or
Nitrogen), add 4-(4-bromophenyl)morpholine (1.0 eq), copper(l) iodide (0.05 eq), and
tetrakis(triphenylphosphine)palladium(0) (0.025 eq).

e Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA) as both the solvent
and the base. The base is crucial to neutralize the hydrogen halide byproduct formed during
the reaction.[7]

o Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) to the mixture via syringe and stir at
room temperature.
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» Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or
Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is
consumed.

o Workup: Upon completion, filter the reaction mixture through a pad of celite to remove
catalyst residues. Concentrate the filtrate under reduced pressure.

o Deprotection: Dissolve the crude residue in methanol and add potassium carbonate (2.0 eq).
Stir the mixture at room temperature for 1-2 hours.

« Purification: After deprotection is complete (monitored by TLC), remove the solvent in vacuo.
Purify the resulting crude product by column chromatography on silica gel to yield pure 4-(4-
ethynylphenyl)morpholine.

Core Reactivity

The utility of 4-(4-ethynylphenyl)morpholine as a building block stems from the distinct
reactivity of its functional groups.

e Terminal Alkyne: The C=C-H bond is the primary site of reactivity.

o Cross-Coupling Reactions: It can readily participate in further Sonogashira couplings with
other aryl or vinyl halides.

o Click Chemistry: It undergoes highly efficient copper-catalyzed or strain-promoted azide-
alkyne cycloaddition (CUAAC) reactions to form triazoles, a common linkage in medicinal
chemistry.

o Metalation: The terminal proton is weakly acidic and can be deprotonated with a strong
base to form an acetylide, which is a potent nucleophile.

e Morpholine Ring: The nitrogen atom behaves as a tertiary amine.

o Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing
it to form salts with acids.[10][11]

o Nucleophilicity: While the electron-withdrawing effect of the phenyl ring and the ether
oxygen reduces its nucleophilicity compared to simple secondary amines like piperidine, it
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can still participate in certain nucleophilic reactions.[10]

Applications in Research and Development

The unique structure of 4-(4-ethynylphenyl)morpholine makes it a valuable intermediate in
several areas of chemical research, particularly in the synthesis of biologically active
molecules.

Medicinal Chemistry Scaffold

The morpholine moiety is a well-established "privileged structure" that frequently appears in
approved drugs and clinical candidates.[3][12] Its presence can confer favorable properties
such as:

» Improved Solubility: The polar ether and amine functionalities can enhance agueous
solubility.

o Metabolic Stability: The ring is generally resistant to metabolic degradation.

e Receptor Interaction: The nitrogen atom can act as a hydrogen bond acceptor, facilitating
binding to biological targets.[1]

4-(4-Ethynylphenyl)morpholine serves as a pre-formed scaffold that combines this beneficial
morpholine ring with a versatile alkyne handle, allowing for its efficient incorporation into larger
molecules through convergent synthesis strategies.

Role in Bioactive Compound Synthesis

Patents have cited 4-(4-ethynylphenyl)morpholine as a key intermediate in the synthesis of
novel compounds with potential therapeutic applications. These include:

» Modulators of Toll-like Receptor (TLR) Signaling: Molecules designed to modulate the
immune response.[4]

« Inhibitors of 3-catenin / T-cell factor (TCF) Protein-Protein Interaction: A target of interest in
oncology, particularly for cancers driven by the Wnt signaling pathway.[4]
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The general workflow for utilizing this building block in a drug discovery context is illustrated

below.
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Caption: Use of 4-(4-ethynylphenyl)morpholine in fragment-based drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-

(4-ethynylphenyl)morpholine.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

Signal Word: Warning.[4]
Pictogram: GHS07 (Exclamation Mark).

Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate
personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid
inhalation of dust and contact with skin and eyes.[4]

Conclusion
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4-(4-Ethynylphenyl)morpholine is a strategically important chemical building block for
research and development. Its synthesis is straightforward via well-established Sonogashira
coupling protocols. The presence of both the privileged morpholine scaffold and a highly
versatile terminal alkyne handle provides chemists with a powerful tool for the efficient
construction of complex molecules, particularly in the pursuit of novel therapeutic agents. This
guide has outlined its core properties, synthesis, and applications, providing a solid foundation
for its use in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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